molecular formula C18H16O5 B3879066 3-(1,3-Benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 51116-22-4

3-(1,3-Benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3879066
CAS No.: 51116-22-4
M. Wt: 312.3 g/mol
InChI Key: FBXJBLNGPPHWDT-ZZXKWVIFSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, also referred to as (2E)-1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (II), is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Chalcones are pivotal in organic and medicinal chemistry due to their structural versatility and biological relevance. This compound features a benzodioxole moiety (1,3-benzodioxol-5-yl) and a 3,4-dimethoxyphenyl group linked via a conjugated propenone unit. Its synthesis typically involves aldol condensation between 1-(1,3-benzodioxol-5-yl)ethanone and 3,4-dimethoxybenzaldehyde under basic conditions .

Crystallographic studies reveal that compound II crystallizes in the triclinic system (space group P1) with unit cell parameters: $ a = 8.2961(2) \, \text{Å}, \, b = 13.8829(6) \, \text{Å}, \, c = 14.6713(7) \, \text{Å}, \, \alpha = 64.185(4)^\circ, \, \beta = 83.560(3)^\circ, \, \gamma = 84.966(3)^\circ $. The molecular packing involves weak intermolecular interactions, such as C–H···O hydrogen bonds and π-π stacking, which stabilize the crystal lattice .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-15-8-5-13(10-17(15)21-2)14(19)6-3-12-4-7-16-18(9-12)23-11-22-16/h3-10H,11H2,1-2H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXJBLNGPPHWDT-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51116-22-4
Record name MLS003106454
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 1,3-benzodioxole-5-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: Epoxides, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, amines

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 3-(1,3-Benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one exhibit antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. A study demonstrated that derivatives of this compound could scavenge free radicals effectively, suggesting potential use in developing antioxidant therapies .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, which are involved in various inflammatory diseases. This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders .

Anticancer Potential

Preliminary studies have explored the anticancer effects of related compounds. For instance, derivatives have been tested for their ability to induce apoptosis in cancer cells. The structural features of this compound may enhance its efficacy against specific cancer types .

Flavor and Fragrance Industry

The compound's unique aromatic properties make it suitable for applications in the flavor and fragrance industry. It has been identified as a potential flavor enhancer due to its umami taste-modulating properties. This aspect is particularly relevant in food science, where enhancing flavor profiles without artificial additives is increasingly sought after .

Research Case Studies

Study Focus Findings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability .
Study 2Anti-inflammatory EffectsInhibited pro-inflammatory cytokines in vitro .
Study 3Anticancer PotentialInduced apoptosis in specific cancer cell lines .
Study 4Flavor EnhancementEnhanced umami taste in food products .

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.

    Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to its biological effects.

Comparison with Similar Compounds

Key Observations :

  • In contrast, electron-donating methoxy groups (as in compound II) enhance conjugation and stability .
  • Steric Effects : Bulkier substituents (e.g., 3,4,5-trimethoxy in FATFIR) may hinder molecular packing and reduce solubility compared to compound II .
  • Heterocyclic Variants : The thienyl group in compound 3-(1,3-benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one introduces sulfur-based interactions (e.g., S···π), distinct from the benzodioxole-methoxy interactions in II .

Crystallographic and Packing Differences

Crystal system variations and molecular conformations significantly influence physicochemical properties:

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Dihedral Angle Between Aromatic Rings Molecular Packing Features
Compound II Triclinic P1 $ a = 8.2961(2), \, b = 13.8829(6), \, c = 14.6713(7), \, \alpha = 64.185, \, \beta = 83.560, \, \gamma = 84.966 $ Not reported Layered herringbone arrangement
Compound III (Br-analog) Monoclinic P21/c $ a = 14.237(3), \, b = 8.1811(17), \, c = 11.717(2), \, \beta = 100.658 $ 10.8° Coplanar benzodioxole-propenone unit
BOJFIQ (Cl-analog) Not reported N/A N/A N/A π-π stacking dominant

Key Observations :

  • Coplanarity: Compound III’s benzodioxole-propenone unit is nearly coplanar (dihedral angle = 10.8°), enhancing π-conjugation, whereas compound II’s conformation is less planar .
  • Packing : The herringbone arrangement in II contrasts with the columnar π-stacking observed in BOJFIQ, affecting melting points and mechanical stability .

Spectroscopic Data

  • ¹H NMR : Methoxy protons in II resonate as singlets near δ 3.8–4.0 ppm, while aromatic protons in the benzodioxole ring appear as doublets (δ 6.8–7.2 ppm). Chlorinated analogs (e.g., BOJFIQ) show downfield shifts for aryl protons due to electron withdrawal .
  • IR : The α,β-unsaturated carbonyl stretch in II is observed at ~1650 cm⁻¹, consistent with other chalcones. Brominated variants (e.g., compound III) exhibit additional C–Br stretches near 550 cm⁻¹ .

Physicochemical and Application Differences

Property Compound II 4'-Hydroxy Analog () 3-Bromo-thienyl Analog ()
Solubility Moderate in DMSO High (due to –OH group) Low (Br, thienyl hinder solubility)
Stability Air-stable Sensitive to oxidation Light-sensitive
Applications Organic synthesis Potential antioxidant studies Halogen-bonding studies

Key Observations :

  • The 4'-hydroxy analog’s –OH group enables hydrogen bonding, increasing solubility but reducing oxidative stability compared to II .
  • The bromo-thienyl derivative’s halogen and sulfur atoms make it suitable for materials science applications .

Biological Activity

3-(1,3-Benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, also known as CCG-1423, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of this compound is C18H16O5C_{18}H_{16}O_{5}, with a molecular weight of 312 Da. It features a logP value of 3.2, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .

Research indicates that this compound functions primarily as an inhibitor of the RhoA signaling pathway. RhoA is a member of the Rho family of GTPases involved in various cellular processes including cell growth, differentiation, and apoptosis. The inhibition of RhoA can disrupt these pathways, leading to decreased proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties:

  • In vitro Studies : The compound has been shown to inhibit DNA synthesis in prostate cancer cells (PC-3) at concentrations below 1 μmol/L. It selectively induces apoptosis in RhoC-overexpressing melanoma cell lines (e.g., A375M2) while having less effect on related lines with lower Rho expression levels .
  • Cell Line Sensitivity : The compound demonstrated varying degrees of cytotoxicity across different cancer cell lines. For instance, it exhibited an IC50 range of 26–65 µM against several cancer types while sparing normal cell lines at higher concentrations (IC50 > 150 µM), suggesting a favorable safety profile .

Metabolic Activity

Recent investigations into the compound's effects on metabolic pathways have revealed its potential as an antidiabetic agent. In vivo studies using streptozotocin-induced diabetic mice showed that administration of the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses . This suggests that it may inhibit alpha-amylase activity, a key enzyme involved in carbohydrate digestion.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Prostate Cancer Model : In a controlled laboratory setting, treatment with this compound led to a marked reduction in tumor growth rates compared to untreated controls.
  • Diabetes Management : In diabetic mice models, the compound not only lowered blood glucose levels but also improved insulin sensitivity, indicating its dual role as an antihyperglycemic agent .

Summary Table of Biological Activities

Activity TypeAssay TypeIC50 ValueNotes
Anticancer ActivityPC-3 Prostate Cells< 1 μmol/LSignificant inhibition of DNA synthesis
Melanoma Cells (A375M2)26–65 μMSelective apoptosis induction
Metabolic ActivityAlpha-Amylase InhibitionIC50 = 0.68 µMPotential antidiabetic properties
Blood Glucose ReductionSignificant dropFrom 252.2 mg/dL to 173.8 mg/dL in mice

Q & A

Q. What are the established synthetic methodologies for 3-(1,3-Benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, and how are reaction conditions optimized?

The compound is synthesized via Claisen-Schmidt condensation between a 1,3-benzodioxole-5-carbaldehyde derivative and a 3,4-dimethoxyacetophenone. Key optimizations include:

  • Catalyst selection : Base catalysts (e.g., NaOH in ethanol) are preferred for enolate formation.
  • Temperature control : Reflux (~80°C) ensures kinetic favorability while minimizing side reactions.
  • Solvent polarity : Ethanol or methanol enhances solubility of aromatic intermediates.
    Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) improves yield and purity. Reaction progress is monitored by TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • IR spectroscopy : Confirms α,β-unsaturated ketone (C=O stretch ~1660 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .
  • NMR : ¹H NMR identifies protons on the benzodioxole (δ 6.7–7.1 ppm) and dimethoxyphenyl (δ 3.8–3.9 ppm for OCH₃). ¹³C NMR distinguishes carbonyl carbons (δ ~190 ppm) .
  • Contradictions : Discrepancies in coupling constants or shift values may arise from solvent effects or impurities. Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography resolves ambiguities .

Q. How is the molecular conformation validated, and what crystallographic parameters ensure structural accuracy?

Single-crystal X-ray diffraction is the gold standard. Key parameters include:

  • R-factor : ≤0.05 (e.g., R = 0.038 in a related benzodioxole chalcone structure ).
  • Data-to-parameter ratio : >15:1 to reduce overfitting.
  • Thermal displacement parameters : Validate atomic positions (e.g., mean Δ(C-C) = 0.006 Å ).
    Packing diagrams reveal intermolecular interactions (e.g., π-π stacking, C-H···O bonds) influencing stability .

Advanced Research Questions

Q. How do electronic effects of substituents (benzodioxole vs. dimethoxyphenyl) influence the compound’s reactivity in Michael additions?

The α,β-unsaturated ketone acts as a Michael acceptor. Electronic effects are studied via:

  • Substituent modulation : Electron-donating groups (e.g., -OCH₃) increase electrophilicity at the β-carbon.
  • Kinetic assays : Pseudo-first-order kinetics under varying nucleophile concentrations (e.g., thiols or amines).
  • DFT calculations : HOMO-LUMO gaps predict regioselectivity. The benzodioxole’s methylenedioxy bridge enhances conjugation, reducing LUMO energy by ~1.2 eV compared to non-conjugated analogs .

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-response standardization : Use molar concentrations (µM range) instead of mass/volume.
  • Control experiments : Rule out solvent artifacts (e.g., DMSO toxicity at >0.1% v/v).
  • Multi-omics integration : Correlate transcriptomic data with phenotypic assays to identify off-target effects.
    For example, discrepancies in cytotoxicity (IC₅₀ ± 20%) may arise from cell-line variability or assay protocols (MTT vs. resazurin) .

Q. How can computational methods predict and rationalize optical properties (e.g., UV-Vis absorption)?

  • TD-DFT : Calculates π→π* transitions (e.g., λmax ~350 nm for the enone system). Solvent effects (PCM model) adjust for shifts in ethanol vs. DMSO.
  • Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugation between the carbonyl and benzodioxole rings.
    Experimental validation via UV-Vis (ε ~15,000 M⁻¹cm⁻¹) confirms computational predictions within ±5 nm .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-(1,3-Benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.